2-(4-chlorophenyl)-5-methyl-1,3-thiazol-4-yl N-[3-(trifluoromethyl)phenyl]carbamate
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Overview
Description
2-(4-chlorophenyl)-5-methyl-1,3-thiazol-4-yl N-[3-(trifluoromethyl)phenyl]carbamate is a useful research compound. Its molecular formula is C18H12ClF3N2O2S and its molecular weight is 412.81. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Characterization
- The synthesis and characterization of novel thiazole derivatives incorporating pyrazole moiety as anticancer agents have been studied. These derivatives have shown promising anticancer activity, particularly against the breast carcinoma cell line MCF-7, indicating a concentration-dependent cellular growth inhibitory effect. Confocal laser scanning imaging confirmed that selected compounds inhibit mitochondrial lactate dehydrogenase enzymes, which are critical in cancer cell metabolism (Gomha, Salah, & Abdelhamid, 2014).
Anticancer and Antimicrobial Studies
- Another study focused on the spectroscopic and quantum chemical calculations of similar thiazole derivatives. The biological applications were screened for their functions like antimicrobial activity, exhibiting antifungal and antibacterial effects. Molecular docking was used to identify the hydrogen bonds and binding energy with different proteins, revealing insights into the biological activity of the compound (Viji et al., 2020).
Structural and Molecular Docking Analysis
- The structural characterization and molecular docking studies of isostructural thiazoles have been conducted. Single crystal diffraction was used to determine the structures, which include two independent molecules in the asymmetric unit. These studies are significant for understanding the molecular interactions and potential applications in drug design (Kariuki, Abdel-Wahab, & El‐Hiti, 2021).
Quantum Chemical and Computational Studies
- Quantum chemical calculations and density functional theory (DFT) studies have been conducted on thiazole derivatives. These studies provide valuable information on the thermodynamic parameters and molecular interactions, crucial for understanding the chemical reactivity and stability of such compounds (Kubba & Hameed A. Rahim, 2018).
Antimicrobial Activity
- The antimicrobial activity of pyrazole nucleus containing 2-thioxothiazolidin-4-one derivatives has been evaluated. These compounds showed variable and modest activities against investigated strains of bacteria and fungi, indicating their potential use in developing new antimicrobial agents (B'Bhatt & Sharma, 2017).
Mechanism of Action
Target of Action
It is known that many compounds with a trifluoromethyl group have been approved by the fda and exhibit numerous pharmacological activities .
Mode of Action
It is known that indole derivatives, which share a similar structure to the compound , bind with high affinity to multiple receptors . This suggests that the compound may interact with its targets in a similar manner, leading to changes in cellular function.
Biochemical Pathways
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . This suggests that the compound may affect a variety of biochemical pathways, leading to a broad range of downstream effects.
Result of Action
Given the broad range of biological activities associated with indole derivatives , it is likely that this compound would have a wide range of effects at the molecular and cellular level.
Properties
IUPAC Name |
[2-(4-chlorophenyl)-5-methyl-1,3-thiazol-4-yl] N-[3-(trifluoromethyl)phenyl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12ClF3N2O2S/c1-10-15(24-16(27-10)11-5-7-13(19)8-6-11)26-17(25)23-14-4-2-3-12(9-14)18(20,21)22/h2-9H,1H3,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SAWZMFZBHUNOGB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(S1)C2=CC=C(C=C2)Cl)OC(=O)NC3=CC=CC(=C3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12ClF3N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.